molecular formula C16H26O B14410907 2-Phenoxydecane CAS No. 82971-16-2

2-Phenoxydecane

Cat. No.: B14410907
CAS No.: 82971-16-2
M. Wt: 234.38 g/mol
InChI Key: KXONIMNSDFBFLS-UHFFFAOYSA-N
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Description

2-Phenoxydecane is an organic compound characterized by a phenoxy group attached to a decane chain. This compound is part of the ether family, where an oxygen atom is bonded to two alkyl or aryl groups. It is a colorless, oily liquid with a faint aromatic odor and is used in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Phenoxydecane can be synthesized through several methods. One common approach involves the reaction of phenol with decyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in an organic solvent like acetone or ethanol. The general reaction scheme is as follows:

C6H5OH+C10H21BrC6H5OC10H21+KBr\text{C}_6\text{H}_5\text{OH} + \text{C}_{10}\text{H}_{21}\text{Br} \rightarrow \text{C}_6\text{H}_5\text{O}\text{C}_{10}\text{H}_{21} + \text{KBr} C6​H5​OH+C10​H21​Br→C6​H5​OC10​H21​+KBr

Industrial Production Methods

In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Industrial production often involves continuous flow reactors to ensure consistent product quality and efficient use of resources.

Chemical Reactions Analysis

Types of Reactions

2-Phenoxydecane undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form phenoxydecanoic acid using strong oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can convert it to phenoxydecane alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can replace the phenoxy group with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).

Major Products

    Oxidation: Phenoxydecanoic acid.

    Reduction: Phenoxydecane alcohol.

    Substitution: Various substituted phenoxydecane derivatives.

Scientific Research Applications

2-Phenoxydecane has a wide range of applications in scientific research:

    Chemistry: Used as a solvent and reagent in organic synthesis.

    Biology: Employed in studies involving membrane permeability and lipid interactions.

    Medicine: Investigated for its potential use in drug delivery systems due to its lipophilic nature.

    Industry: Utilized in the production of surfactants, lubricants, and plasticizers.

Mechanism of Action

The mechanism of action of 2-Phenoxydecane involves its interaction with lipid membranes. Due to its lipophilic nature, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. This property makes it useful in drug delivery systems, where it can enhance the absorption of hydrophobic drugs.

Comparison with Similar Compounds

Similar Compounds

    Phenoxyethanol: A glycol ether with similar applications but a shorter alkyl chain.

    Phenoxytol: Another ether compound with different alkyl chain lengths.

Uniqueness

2-Phenoxydecane is unique due to its longer alkyl chain, which imparts distinct physical and chemical properties. This makes it more suitable for applications requiring higher hydrophobicity and stability.

Conclusion

This compound is a versatile compound with significant applications in various fields. Its unique chemical structure allows it to participate in diverse chemical reactions and makes it valuable in scientific research and industrial processes.

Properties

CAS No.

82971-16-2

Molecular Formula

C16H26O

Molecular Weight

234.38 g/mol

IUPAC Name

decan-2-yloxybenzene

InChI

InChI=1S/C16H26O/c1-3-4-5-6-7-9-12-15(2)17-16-13-10-8-11-14-16/h8,10-11,13-15H,3-7,9,12H2,1-2H3

InChI Key

KXONIMNSDFBFLS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(C)OC1=CC=CC=C1

Origin of Product

United States

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